molecular formula C14H9N3O3S2 B3739863 5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3739863
M. Wt: 331.4 g/mol
InChI Key: FWVSOGBLFFIYHS-XYOKQWHBSA-N
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Description

The compound “5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one” is a heterocyclic compound. It is part of the thiazolidine family, which are five-membered moieties present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties .


Synthesis Analysis

The synthesis of thiazolidine derivatives has been achieved through various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry . These methods have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .


Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The specific structure of “this compound” is not available in the search results.


Chemical Reactions Analysis

The chemical reactions involving thiazolidine derivatives are diverse. For instance, 1,3-thiazolidin-4-one and pyrrolidine-2,3,5-trione motifs have been synthesized via an exocyclic C=C bond .

Mechanism of Action

The mechanism of action of thiazolidine derivatives is diverse due to their varied biological properties. They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Properties

IUPAC Name

(5E)-5-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3S2/c18-13-12(22-14(21)15-13)8-10-5-2-6-16(10)9-3-1-4-11(7-9)17(19)20/h1-8H,(H,15,18,21)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVSOGBLFFIYHS-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=C2C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=C2/C=C/3\C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
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5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
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5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
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5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

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